molecular formula C7H11NO B6271692 (2-isocyanatopropan-2-yl)cyclopropane CAS No. 2649079-66-1

(2-isocyanatopropan-2-yl)cyclopropane

Cat. No.: B6271692
CAS No.: 2649079-66-1
M. Wt: 125.2
InChI Key:
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Description

(2-isocyanatopropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₁NO It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isocyanatopropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanates. One common method is the reaction of cyclopropylmethylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of ureas and carbamates.

Scientific Research Applications

(2-isocyanatopropan-2-yl)cyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-isocyanatopropyl)benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.

    (2-isocyanatopropyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

Uniqueness

(2-isocyanatopropan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. The strained ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

2649079-66-1

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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